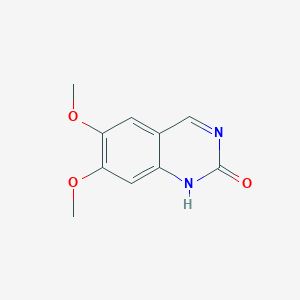
2(1H)-Quinazolinone, 6,7-dimethoxy-
Vue d'ensemble
Description
“2(1H)-Quinazolinone, 6,7-dimethoxy-” is a chemical compound that has been used in various scientific studies . It is also known as 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinecarbonyl chloride and DMEQ-COCl . It is used for HPLC derivatization .
Synthesis Analysis
The synthesis of “2(1H)-Quinazolinone, 6,7-dimethoxy-” involves several steps. In one study, two series of novel thirty, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues were designed and synthesized as inhibitors of HIV-1 reverse transcriptase . Another study reported the synthesis of novel 6,7-dimethoxy-4-anilinoquinolines .
Molecular Structure Analysis
The molecular structure of “2(1H)-Quinazolinone, 6,7-dimethoxy-” is complex. It has an empirical formula of C12H11ClN2O4 . The molecular weight is 282.68 . More detailed information about its molecular structure can be found in the referenced sources .
Chemical Reactions Analysis
The chemical reactions involving “2(1H)-Quinazolinone, 6,7-dimethoxy-” are complex and varied. One study reported the reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides .
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties :
- 6,7-dimethoxyquinazolinone is a key building block in the synthesis of various alkaloids and substances with biological activity. It has been synthesized using various methods, including the use of polyphosphoric acid (PPA) and 1-(3,4-dimethoxyphenyl)-urea (Ivanov, 2006).
- A study described the synthesis and cardiotonic activity of substituted 4-alkyl-2(1H)-quinazolinones, which involved modifications at the 4-position of the quinazoline nucleus (Bandurco et al., 1987).
Biological and Pharmacological Properties :
- Quinazolinones have been explored for their antioxidant and cytotoxic activity. Novel 2,3-di-substituted-2,3-dihydro-quinazolin-4(1H)-one derived Schiff’s bases were synthesized and characterized, demonstrating antioxidant activities and cytotoxicity against human hepatocellular carcinoma cells (Hricovíniová et al., 2018).
Applications in Antimalarial Research :
- Quinazolines, including 6,7-dimethoxyquinazoline-2,4-diamines, have been evaluated for their antimalarial activity. A potent antimalarial drug lead was identified through structure-activity relationship studies (Mizukawa et al., 2021).
Applications in Anticancer Research :
- The synthesis and evaluation of quinazolinones for antitumor activity have been conducted. A study synthesized novel 3-benzyl-4(3H)quinazolinone analogues, evaluating their in vitro antitumor activity and conducting molecular docking studies (Al-Suwaidan et al., 2016).
Potential in Treating Neurodegenerative Diseases :
- Novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives were synthesized to investigate their cerebroprotective properties, particularly for neurodegenerative diseases like Alzheimer's and cerebral ischemia (Chiriapkin et al., 2022).
Propriétés
IUPAC Name |
6,7-dimethoxy-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-3-6-5-11-10(13)12-7(6)4-9(8)15-2/h3-5H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVSTKZVDCZBIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC(=O)N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2413687.png)
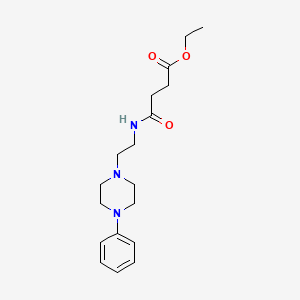
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2413689.png)
![3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole dihydrochloride](/img/structure/B2413690.png)
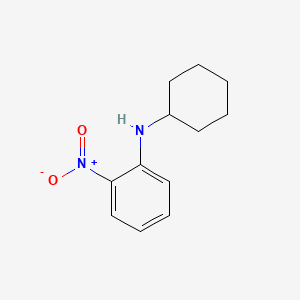

![6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2413696.png)
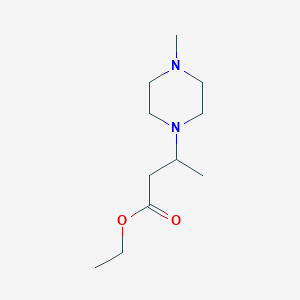
![9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/no-structure.png)

![N-[(4-bromothiophen-2-yl)methyl]-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2413701.png)
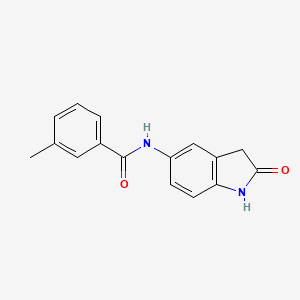
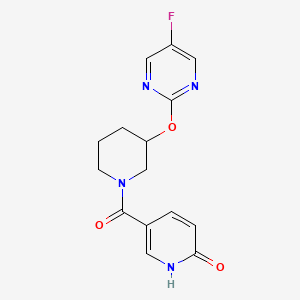
![N-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2413705.png)